molecular formula C26H52N2NaO9S B12293493 Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1) CAS No. 67953-18-8

Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)

Cat. No.: B12293493
CAS No.: 67953-18-8
M. Wt: 591.8 g/mol
InChI Key: ANTCUSATXOJDNH-UHFFFAOYSA-N
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Description

Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1) is a complex organic compound. It is characterized by the presence of a sulfonic acid group, a long-chain fatty acid derivative, and an ester linkage. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1) typically involves the esterification of butanedioic acid with a sulfonic acid derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process. The reaction is usually carried out in a solvent like methanol or ethanol to ensure complete dissolution of the reactants.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The raw materials, including butanedioic acid and the sulfonic acid derivative, are mixed in large reactors. The reaction is catalyzed by sulfuric acid and maintained at elevated temperatures for several hours. The product is then purified through distillation and crystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonic acid esters.

Scientific Research Applications

Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1) has numerous applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents and emulsifiers due to its surfactant properties.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of drugs or other molecules. The molecular targets include cell membrane lipids and proteins, which are affected by the compound’s ability to disrupt lipid bilayers.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-coco acyl derivatives, disodium salts
  • Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-C18-unsaturated acyl derivatives, disodium salts

Uniqueness

Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1) is unique due to its specific combination of a long-chain fatty acid derivative and a sulfonic acid group. This combination imparts distinct surfactant properties, making it highly effective in reducing surface tension and enhancing solubility in various applications.

Properties

CAS No.

67953-18-8

Molecular Formula

C26H52N2NaO9S

Molecular Weight

591.8 g/mol

InChI

InChI=1S/C26H49NO9S.H3N.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(18-20-28)19-21-36-25(30)22-23(26(31)32)37(33,34)35;;/h23,28H,2-22H2,1H3,(H,31,32)(H,33,34,35);1H3;

InChI Key

ANTCUSATXOJDNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)CC(C(=O)O)S(=O)(=O)O.N.[Na]

Origin of Product

United States

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